molecular formula C8H9ClOS B6327279 2-Chloro-1-methoxy-4-(methylthio)benzene CAS No. 98490-83-6

2-Chloro-1-methoxy-4-(methylthio)benzene

Cat. No.: B6327279
CAS No.: 98490-83-6
M. Wt: 188.67 g/mol
InChI Key: YOTIXGYBXYHPSX-UHFFFAOYSA-N
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Description

2-Chloro-1-methoxy-4-(methylthio)benzene is an organic compound with the molecular formula C8H9ClOS. It is also known by its IUPAC name, (3-chloro-4-methoxyphenyl)(methyl)sulfane. This compound is characterized by the presence of a chloro group, a methoxy group, and a methylthio group attached to a benzene ring. It is commonly used in various chemical reactions and has applications in scientific research and industry .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-1-methoxy-4-(methylthio)benzene can be achieved through several methods. One common approach involves the reaction of 2-chloro-1-methoxybenzene with methylthiol in the presence of a base such as sodium hydroxide. The reaction typically takes place in an organic solvent like dichloromethane under reflux conditions .

Industrial Production Methods

In industrial settings, the production of this compound may involve more efficient and scalable methods. These methods often utilize continuous flow reactors and optimized reaction conditions to achieve high yields and purity. The use of catalysts and advanced purification techniques can further enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

2-Chloro-1-methoxy-4-(methylthio)benzene undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Substitution: Formation of substituted derivatives with different functional groups replacing the chloro group.

    Oxidation: Formation of sulfoxides or sulfones from the oxidation of the methylthio group.

    Reduction: Formation of thiols or dechlorinated products.

Scientific Research Applications

2-Chloro-1-methoxy-4-(methylthio)benzene has several applications in scientific research, including:

Mechanism of Action

The mechanism of action of 2-Chloro-1-methoxy-4-(methylthio)benzene depends on its specific application. In chemical reactions, it acts as a reactant or intermediate, participating in various transformations. In biological systems, its mechanism of action may involve interactions with specific molecular targets, such as enzymes or receptors, leading to the modulation of biological pathways. The exact molecular targets and pathways involved can vary depending on the specific context of its use .

Comparison with Similar Compounds

Similar Compounds

    2-Chloro-1-methoxy-4-methylbenzene: Similar structure but lacks the methylthio group.

    1-Methoxy-4-(methylthio)benzene: Similar structure but lacks the chloro group.

    2-Chloro-4-methoxybenzene: Similar structure but lacks the methylthio group.

Uniqueness

2-Chloro-1-methoxy-4-(methylthio)benzene is unique due to the presence of all three functional groups (chloro, methoxy, and methylthio) on the benzene ringThe presence of the methylthio group, in particular, can influence the compound’s biological activity and chemical behavior, making it a valuable compound for research and industrial applications .

Properties

IUPAC Name

2-chloro-1-methoxy-4-methylsulfanylbenzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9ClOS/c1-10-8-4-3-6(11-2)5-7(8)9/h3-5H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YOTIXGYBXYHPSX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)SC)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9ClOS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

188.67 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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